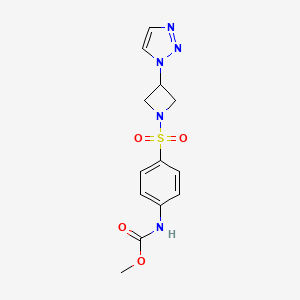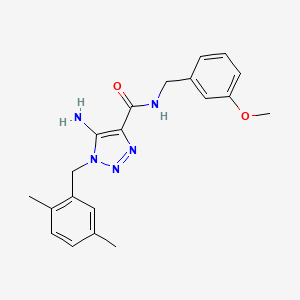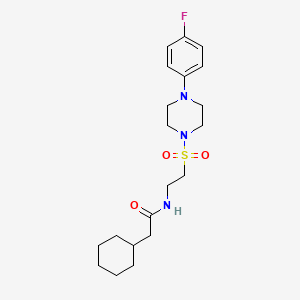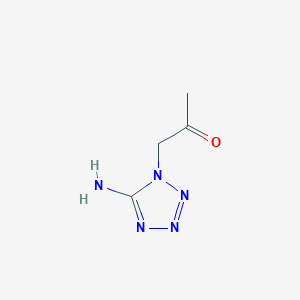(prop-2-yn-1-yl)amine CAS No. 1375911-48-0](/img/structure/B2837064.png)
[(6-Methylpyridin-2-yl)methyl](2-phenoxyethyl)(prop-2-yn-1-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(6-Methylpyridin-2-yl)methyl](2-phenoxyethyl)(prop-2-yn-1-yl)amine, also known as MPMPA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
[(6-Methylpyridin-2-yl)methyl](2-phenoxyethyl)(prop-2-yn-1-yl)amine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, [(6-Methylpyridin-2-yl)methyl](2-phenoxyethyl)(prop-2-yn-1-yl)amine has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In material science, [(6-Methylpyridin-2-yl)methyl](2-phenoxyethyl)(prop-2-yn-1-yl)amine has been used as a ligand in the synthesis of metal-organic frameworks. In catalysis, [(6-Methylpyridin-2-yl)methyl](2-phenoxyethyl)(prop-2-yn-1-yl)amine has been used as a ligand in the synthesis of palladium complexes for use in cross-coupling reactions.
Wirkmechanismus
The mechanism of action of [(6-Methylpyridin-2-yl)methyl](2-phenoxyethyl)(prop-2-yn-1-yl)amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of inflammatory diseases.
Biochemical and Physiological Effects:
[(6-Methylpyridin-2-yl)methyl](2-phenoxyethyl)(prop-2-yn-1-yl)amine has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that [(6-Methylpyridin-2-yl)methyl](2-phenoxyethyl)(prop-2-yn-1-yl)amine inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In vivo studies have shown that [(6-Methylpyridin-2-yl)methyl](2-phenoxyethyl)(prop-2-yn-1-yl)amine exhibits anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using [(6-Methylpyridin-2-yl)methyl](2-phenoxyethyl)(prop-2-yn-1-yl)amine in lab experiments is its ability to selectively target certain enzymes and receptors. This allows for more precise and specific experiments. However, one of the limitations of using [(6-Methylpyridin-2-yl)methyl](2-phenoxyethyl)(prop-2-yn-1-yl)amine is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on [(6-Methylpyridin-2-yl)methyl](2-phenoxyethyl)(prop-2-yn-1-yl)amine. One area of interest is the development of more efficient synthesis methods that can produce [(6-Methylpyridin-2-yl)methyl](2-phenoxyethyl)(prop-2-yn-1-yl)amine in larger quantities. Another area of interest is the development of new applications for [(6-Methylpyridin-2-yl)methyl](2-phenoxyethyl)(prop-2-yn-1-yl)amine, such as its potential use as a catalyst in organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of [(6-Methylpyridin-2-yl)methyl](2-phenoxyethyl)(prop-2-yn-1-yl)amine and its potential applications in the treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of [(6-Methylpyridin-2-yl)methyl](2-phenoxyethyl)(prop-2-yn-1-yl)amine involves a multi-step process that starts with the reaction of 2-bromo-6-methylpyridine with sodium hydride to form 6-methylpyridin-2-ylmethyl sodium salt. This intermediate is then reacted with 2-chloroethyl phenyl ether to form [(6-methylpyridin-2-yl)methyl](2-phenoxyethyl)amine. The final step involves the reaction of this intermediate with propargyl bromide to form [(6-Methylpyridin-2-yl)methyl](2-phenoxyethyl)(prop-2-yn-1-yl)amine.
Eigenschaften
IUPAC Name |
N-[(6-methylpyridin-2-yl)methyl]-N-(2-phenoxyethyl)prop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-12-20(15-17-9-7-8-16(2)19-17)13-14-21-18-10-5-4-6-11-18/h1,4-11H,12-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRZJVAVWQEQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CCOC2=CC=CC=C2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2836981.png)





![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2836992.png)
![4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione](/img/structure/B2836993.png)

![methyl 6-(4-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2836997.png)
![1,7-dimethyl-3-(2-oxopropyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836998.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B2837000.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2837001.png)
